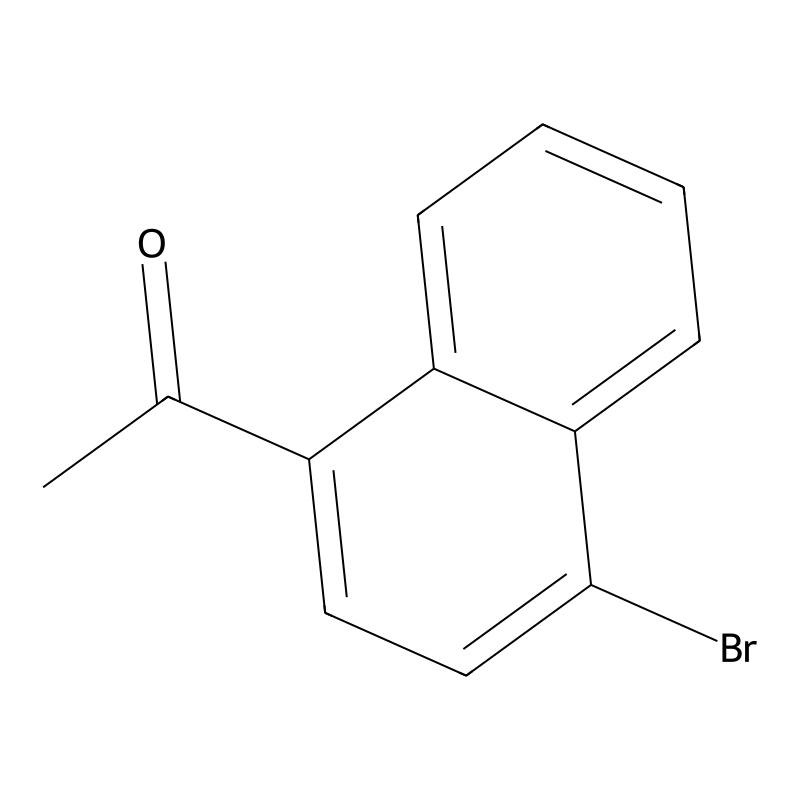

1-(4-Bromonaphthalen-1-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-(4-Bromonaphthalen-1-yl)ethanone, also known as 4-bromo-1-acetylnaphthalene, is an organic compound synthesized through various methods, including Friedel-Crafts acylation and Suzuki-Miyaura coupling reactions. [, ]

These reactions involve the introduction of an acetyl group (CH3CO-) onto the brominated naphthalene ring, leading to the formation of the final product. Researchers often characterize the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. [, ]

Potential Applications:

While the specific scientific research applications of 1-(4-Bromonaphthalen-1-yl)ethanone are not extensively documented, its structural features suggest potential avenues for exploration:

- Organic Material Science: The presence of the conjugated aromatic system and a ketone functional group could make this compound relevant in the development of novel organic materials with specific optoelectronic properties. [] Further research is needed to explore this potential.

- Medicinal Chemistry: The brominated naphthalene scaffold is a common motif found in various bioactive molecules. However, specific investigations into the potential biological activity of 1-(4-Bromonaphthalen-1-yl)ethanone are limited. Future studies could explore its potential as a lead compound for drug discovery or as a starting material for synthesizing more complex bioactive molecules.

1-(4-Bromonaphthalen-1-yl)ethanone, also known as 4-bromo-1-acetylnaphthalene, is an organic compound with the molecular formula C₁₂H₉BrO and a molecular weight of 249.11 g/mol. It belongs to the class of aryl alkyl ketones and features a bromine atom attached to a naphthalene ring, influencing its reactivity due to the electron-withdrawing properties of the halogen. This compound is not found in nature and is typically synthesized in laboratory settings for various applications in organic synthesis and material science.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-(4-Bromonaphthalen-1-yl)ethanone interacts with various enzymes, particularly cytochrome P450, which plays a crucial role in drug metabolism. This interaction may lead to enzyme inhibition, thereby affecting metabolic pathways of other compounds. Additionally, it has been noted for potential interactions with proteins involved in cell signaling pathways, suggesting its relevance in biochemical research.

The synthesis of 1-(4-Bromonaphthalen-1-yl)ethanone can be achieved through several methods:

- Friedel-Crafts Acylation: This is a common method where an acetyl group is introduced onto the brominated naphthalene ring using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

- Suzuki-Miyaura Coupling: This reaction involves coupling aryl halides with boronic acids to form biaryl compounds, which can also lead to the formation of 1-(4-Bromonaphthalen-1-yl)ethanone .

These methods allow for the efficient production of this compound for further applications.

1-(4-Bromonaphthalen-1-yl)ethanone serves various purposes in scientific research:

- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Research: The compound is investigated for its potential as a drug candidate due to its ability to undergo various chemical modifications.

- Material Science: It is utilized in developing organic light-emitting diodes (OLEDs) and other electronic materials .

The interaction studies of 1-(4-Bromonaphthalen-1-yl)ethanone reveal its potential effects on enzyme activity and cellular processes. Its ability to inhibit cytochrome P450 suggests implications for drug metabolism and toxicity profiles of pharmaceutical compounds. Furthermore, understanding its localization within cells can provide insights into its biological effects and mechanisms of action .

Several compounds share structural similarities with 1-(4-Bromonaphthalen-1-yl)ethanone, each exhibiting unique properties:

| Compound Name | Structural Feature | Unique Properties |

|---|---|---|

| 1-(4-Chloronaphthalen-1-yl)ethanone | Chlorine atom instead of bromine | Different reactivity profile |

| 1-(4-Fluoronaphthalen-1-yl)ethanone | Fluorine atom | Enhanced electron-withdrawing effect |

| 1-(4-Iodonaphthalen-1-yl)ethanone | Iodine atom | Higher reactivity due to larger size |

These comparisons highlight how variations in halogen substitution influence the reactivity and applications of these compounds. The unique combination of bromine and the naphthalene structure in 1-(4-Bromonaphthalen-1-yl)ethanone contributes to its specific reactivity and potential applications in diverse fields .

The thermodynamic stability of 1-(4-Bromonaphthalen-1-yl)ethanone is characterized by its high thermal decomposition temperature of 370.2°C at 760 millimeters of mercury . This remarkable thermal stability is attributed to the extended aromatic naphthalene system, which provides significant resonance stabilization, and the electron-withdrawing nature of the bromine substituent at the 4-position that enhances the overall structural integrity of the molecule.

The sublimation behavior of this compound demonstrates characteristic patterns consistent with brominated aromatic ketones. The melting point of 50-51°C [2] [3] represents the initial phase transition, while the high boiling point indicates minimal sublimation under standard atmospheric conditions. The compound exhibits a relatively low vapor pressure due to the presence of both the bulky naphthalene ring system and the polar carbonyl group, which contribute to intermolecular attractions through van der Waals forces and dipole-dipole interactions [2].

Comparative analysis with related compounds reveals that brominated aromatic systems generally exhibit enhanced thermal stability compared to their non-halogenated counterparts. The introduction of bromine at the 4-position creates an electron-withdrawing effect that stabilizes the aromatic system through inductive effects, while simultaneously increasing the molecular weight and reducing volatility [4]. Studies on similar brominated aromatic compounds indicate that thermal decomposition typically occurs through radical mechanisms involving carbon-bromine bond cleavage at elevated temperatures [5].

The molecular structure contributes to the thermodynamic stability through several factors: the planar naphthalene system allows for optimal orbital overlap and π-electron delocalization, the carbonyl group provides additional stabilization through resonance with the aromatic ring, and the bromine substituent offers both inductive stabilization and increased molecular weight that enhances thermal properties [6] [7].

Solubility Parameters and Partition Coefficients

The solubility characteristics of 1-(4-Bromonaphthalen-1-yl)ethanone are governed by its lipophilic nature, as evidenced by its calculated LogP value of 3.80490 [2]. This partition coefficient indicates strong preference for organic phases over aqueous environments, consistent with the compound's structural features including the extended aromatic naphthalene system and the brominated substituent.

Water solubility is extremely limited due to the hydrophobic character of the naphthalene ring system and the absence of hydrogen bonding functional groups [8]. The compound shows good solubility in organic solvents including methanol, ethanol, acetonitrile, ethyl acetate, and acetone , which is typical for aromatic ketones with similar structural characteristics. The polar surface area of 17.07000 Ų [2] reflects the contribution of the carbonyl oxygen to the overall polarity, though this is insufficient to overcome the hydrophobic character of the brominated naphthalene system.

The partition behavior can be compared with structurally related compounds: 1,4-dibromonaphthalene exhibits a higher LogP range of 4.95-5.02 [9] due to the presence of two bromine atoms and absence of the polar carbonyl group, while 4-bromoacetophenone shows a lower LogP of 2.43 [10] due to its smaller aromatic system. This comparison demonstrates that the naphthalene ring system significantly contributes to the lipophilic character of the compound.

Solvent compatibility studies indicate that the compound dissolves readily in medium-polarity organic solvents, with solubility decreasing in highly polar protic solvents and being essentially insoluble in water [11]. The refractive index of 1.641 [2] reflects the high polarizability of the π-electron system, which influences both optical properties and intermolecular interactions in solution.

Comparative Reactivity with Substituted Naphthyl Ketones

The reactivity profile of 1-(4-Bromonaphthalen-1-yl)ethanone demonstrates distinct patterns when compared to other substituted naphthyl ketones, primarily influenced by the electron-withdrawing bromine substituent at the 4-position of the naphthalene ring. The presence of bromine significantly alters the electronic distribution within the aromatic system, affecting both nucleophilic and electrophilic reaction pathways [12] [13].

Comparative studies reveal that brominated naphthyl ketones exhibit enhanced electrophilicity at the carbonyl carbon compared to unsubstituted analogs. The electron-withdrawing inductive effect of bromine increases the positive character of the carbonyl carbon, making it more susceptible to nucleophilic attack [14] [15]. This effect is more pronounced in 1-(4-Bromonaphthalen-1-yl)ethanone compared to 2-acetylnaphthalene, where the bromine substituent is in direct conjugation with the carbonyl-bearing ring.

Reduction reactions proceed more readily with brominated naphthyl ketones due to the increased electrophilicity of the carbonyl group. Sodium borohydride reduction of 1-(4-Bromonaphthalen-1-yl)ethanone yields the corresponding alcohol in 68% yield [16], which is comparable to other aromatic ketones but with enhanced reaction rates due to the activating effect of the bromine substituent.

Alpha-halogenation reactions show interesting selectivity patterns. The presence of the aromatic bromine substituent influences the acidity of the alpha-hydrogen atoms adjacent to the carbonyl group through both inductive and field effects [13] [17]. Under basic conditions, brominated naphthyl ketones undergo alpha-halogenation more readily than their unsubstituted counterparts, with the electron-withdrawing bromine increasing the acidity of the methyl group alpha to the carbonyl [15] [18].

Friedel-Crafts acylation reactions used in the synthesis of 1-(4-Bromonaphthalen-1-yl)ethanone proceed with yields of 91% using aluminum chloride as catalyst [16]. The regioselectivity of electrophilic aromatic substitution in brominated naphthalenes follows predictable patterns, with the bromine substituent directing incoming electrophiles to specific positions based on electronic effects [19] [20].

Comparative kinetic studies indicate that the presence of electron-withdrawing substituents like bromine accelerates certain reactions while retarding others. Nucleophilic substitution reactions at the carbonyl carbon are enhanced, while electrophilic aromatic substitution reactions on the ring system are generally deactivated due to the electron-withdrawing nature of the bromine substituent [12] [21].

The thermal stability comparison shows that brominated naphthyl ketones generally exhibit higher decomposition temperatures than unsubstituted analogs, with 1-(4-Bromonaphthalen-1-yl)ethanone showing a boiling point of 370.2°C compared to 300-301°C for 2-acetylnaphthalene [22] [23]. This enhanced thermal stability is attributed to the stronger carbon-bromine bonds and the overall stabilization of the aromatic system.